molecular formula C8H8N2O B1469482 3-Ethoxypicolinonitrile CAS No. 36057-53-1

3-Ethoxypicolinonitrile

Cat. No. B1469482
CAS RN: 36057-53-1
M. Wt: 148.16 g/mol
InChI Key: KFSZBFLQCMUQRV-UHFFFAOYSA-N
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Description

3-Ethoxypicolinonitrile, also known as 3-EPN, is a compound commonly used in scientific research. It is a versatile reagent that can be used in a variety of laboratory experiments. It is an important tool for synthetic organic chemists in the development of novel compounds, and has been used in the synthesis of a variety of compounds including pharmaceuticals, fragrances, and other specialty chemicals. 3-EPN is also used in the study of biochemical and physiological processes, as a reagent for enzymatic assays, and as a building block in the synthesis of polymers.

Scientific Research Applications

Nonlinear Optical Properties

3-Ethoxypicolinonitrile derivatives have been synthesized and characterized with a focus on their nonlinear optical properties. For instance, compounds like 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium 4-substituted benzenesulfonate have shown potential for optical limiting applications, signifying their importance in the field of photonics and laser technology. The compounds were characterized by techniques such as 1H NMR, UV–Vis, FT-IR spectroscopy, and single-crystal X-ray diffraction. Notably, these materials demonstrated significant nonlinear optical absorption, making them candidates for applications where control of light propagation is critical (Ruanwas et al., 2010).

Complex Molecular Structures

The compound 3-ethoxypicolinonitrile has been utilized in the formation of complex molecular structures. For instance, through Sonogashira-Hagihara reactions and subsequent chemical processes, it has contributed to the formation of mesomeric betaines and other complex molecules. This showcases its versatility in synthesizing a variety of chemical structures with potential applications in materials science and organic chemistry (Schmidt et al., 2016).

Catalytic and Synthesis Applications

3-Ethoxypicolinonitrile has played a role in catalysis and the synthesis of novel compounds. For instance, it has been involved in palladium-catalyzed coupling reactions, highlighting its utility in the synthesis of complex organic molecules. This illustrates its potential in facilitating various organic reactions, which could be crucial in pharmaceuticals, material science, and chemical research (Wei et al., 2000).

Spectroscopic Analysis and Material Properties

The compound has also been a subject in spectroscopic studies, providing insights into its molecular properties. For instance, vibrational spectroscopic investigations using advanced computational methods have shed light on its molecular geometry, vibrational frequencies, and other crucial spectroscopic parameters. These studies are fundamental in understanding the material properties and potential applications of 3-ethoxypicolinonitrile and its derivatives in various scientific and industrial fields (Al-Otaibi & Al-Wabli, 2015).

properties

IUPAC Name

3-ethoxypyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-2-11-8-4-3-5-10-7(8)6-9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSZBFLQCMUQRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxypicolinonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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